molecular formula C7H14OSi B1587222 1-(Trimethylsiloxy)-1,3-butadiene CAS No. 6651-43-0

1-(Trimethylsiloxy)-1,3-butadiene

Cat. No. B1587222
CAS RN: 6651-43-0
M. Wt: 142.27 g/mol
InChI Key: UQGOYQLRRBTVFM-UHFFFAOYSA-N
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Patent
US05220003

Procedure details

To a solution of crotonaldehyde (31.8 g, 0.454 mole) and triethylamine (51.4 g, 1.1 eq) in benzene at 25° C., was added hydroquinone (0.95 g) and zinc chloride (0.75 g) rapidly with efficient stirring. This was followed by the addition of freshly distilled trimethylsilyl chloride (46 ml, 0.9 eq) over 1-2 minutes, whereupon a white precipitate rapidly formed. After stirring the mixture for 30 minutes at 25° C., a further 0.2 eq of trimethylsilyl chloride were added. The reaction was then warmed to 70° C. and stirred at this temperature for 12 hours. It was then cooled to 0° C., quenched by addition of saturated aq. NaHCO3 (75 ml), poured into a separatory funnel, and the organic layer separated. The aqueous layer was extracted with further portions of benzene (3×50 ml), the organic extracts combined, washed with 10% KHSO4, and the benzene removed in vacuo to leave a dark brown liquid. Distillation through a short Vigreaux column yielded 28.4 g (46%) of pure 1-trimethylsilyloxy-1,3-butadiene as a colorless liquid (bp 78°-80° C./68 mm Hg). 1H NMR (200 MHz, CDCl3): δ 6.66(1H,d,J=11.9 Hz), 6.35(1H,dt,J=17.1, 10.6Hz), 5.84(1H,t,J=11.4 Hz), 5.11(1H,dd,J=16.8, 1.8 Hz), 4.94(1H,dd,J=10.3, 1.8 Hz), 0.37(9H, s).
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
0.95 g
Type
catalyst
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].C(N(CC)CC)C.[CH3:13][Si:14](Cl)([CH3:16])[CH3:15]>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-].C1(C=CC(O)=CC=1)O>[CH3:13][Si:14]([CH3:16])([CH3:15])[O:5][CH:1]=[CH:2][CH:3]=[CH2:4] |f:4.5.6|

Inputs

Step One
Name
Quantity
31.8 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
51.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
0.95 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 30 minutes at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rapidly formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of saturated aq. NaHCO3 (75 ml)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with further portions of benzene (3×50 ml)
WASH
Type
WASH
Details
washed with 10% KHSO4
CUSTOM
Type
CUSTOM
Details
the benzene removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a dark brown liquid
DISTILLATION
Type
DISTILLATION
Details
Distillation through a short Vigreaux column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](OC=CC=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05220003

Procedure details

To a solution of crotonaldehyde (31.8 g, 0.454 mole) and triethylamine (51.4 g, 1.1 eq) in benzene at 25° C., was added hydroquinone (0.95 g) and zinc chloride (0.75 g) rapidly with efficient stirring. This was followed by the addition of freshly distilled trimethylsilyl chloride (46 ml, 0.9 eq) over 1-2 minutes, whereupon a white precipitate rapidly formed. After stirring the mixture for 30 minutes at 25° C., a further 0.2 eq of trimethylsilyl chloride were added. The reaction was then warmed to 70° C. and stirred at this temperature for 12 hours. It was then cooled to 0° C., quenched by addition of saturated aq. NaHCO3 (75 ml), poured into a separatory funnel, and the organic layer separated. The aqueous layer was extracted with further portions of benzene (3×50 ml), the organic extracts combined, washed with 10% KHSO4, and the benzene removed in vacuo to leave a dark brown liquid. Distillation through a short Vigreaux column yielded 28.4 g (46%) of pure 1-trimethylsilyloxy-1,3-butadiene as a colorless liquid (bp 78°-80° C./68 mm Hg). 1H NMR (200 MHz, CDCl3): δ 6.66(1H,d,J=11.9 Hz), 6.35(1H,dt,J=17.1, 10.6Hz), 5.84(1H,t,J=11.4 Hz), 5.11(1H,dd,J=16.8, 1.8 Hz), 4.94(1H,dd,J=10.3, 1.8 Hz), 0.37(9H, s).
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
0.95 g
Type
catalyst
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].C(N(CC)CC)C.[CH3:13][Si:14](Cl)([CH3:16])[CH3:15]>C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-].C1(C=CC(O)=CC=1)O>[CH3:13][Si:14]([CH3:16])([CH3:15])[O:5][CH:1]=[CH:2][CH:3]=[CH2:4] |f:4.5.6|

Inputs

Step One
Name
Quantity
31.8 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
51.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Name
Quantity
0.95 g
Type
catalyst
Smiles
C1(O)=CC=C(O)C=C1
Step Two
Name
Quantity
46 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 30 minutes at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rapidly formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched by addition of saturated aq. NaHCO3 (75 ml)
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with further portions of benzene (3×50 ml)
WASH
Type
WASH
Details
washed with 10% KHSO4
CUSTOM
Type
CUSTOM
Details
the benzene removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a dark brown liquid
DISTILLATION
Type
DISTILLATION
Details
Distillation through a short Vigreaux column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C[Si](OC=CC=C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.4 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.